molecular formula C17H21NOS B4935714 4-[3-(4-Methylsulfanylanilino)butyl]phenol

4-[3-(4-Methylsulfanylanilino)butyl]phenol

Cat. No.: B4935714
M. Wt: 287.4 g/mol
InChI Key: JBUNALLKGPRFFS-UHFFFAOYSA-N
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Description

4-[3-(4-Methylsulfanylanilino)butyl]phenol is an organic compound with the molecular formula C17H21NOS It is characterized by the presence of a phenol group, a butyl chain, and a methylsulfanyl-substituted aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(4-Methylsulfanylanilino)butyl]phenol typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution reaction, where a halogenated precursor reacts with a nucleophile under specific conditions . For instance, the reaction of 4-chloromethylbenzene with a suitable nucleophile can yield the desired phenol derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-[3-

Properties

IUPAC Name

4-[3-(4-methylsulfanylanilino)butyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NOS/c1-13(3-4-14-5-9-16(19)10-6-14)18-15-7-11-17(20-2)12-8-15/h5-13,18-19H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUNALLKGPRFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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